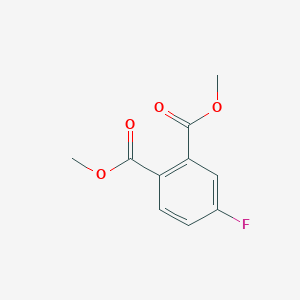
Dimethyl 4-fluorophthalate
Cat. No. B035174
M. Wt: 212.17 g/mol
InChI Key: UPXQAPWOMHKSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05322954
Procedure details


Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate was dissolved in methylene chloride and stirred over basic alumina for 4 hours. An aliquot was removed and the major product shown to be dimethyl 4-fluorophthalate by GC analysis.
Name
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]1[CH2:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([C:12]([O:14][CH3:15])=[O:13])[CH2:4][CH:3]1[F:16]>C(Cl)Cl>[CH3:10][O:9][C:7](=[O:8])[C:6]1[C:5](=[CH:4][C:3]([F:16])=[CH:2][CH:11]=1)[C:12]([O:14][CH3:15])=[O:13]
|
Inputs


Step One
|
Name
|
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1C(CC(=C(C(=O)OC)C1)C(=O)OC)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred over basic alumina for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An aliquot was removed
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=CC1)F)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
